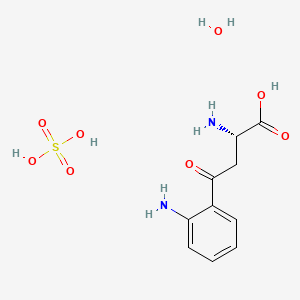
LAU159
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LAU159 is a functionally selective positive modulator of α1β3 GABA (A) receptor with an EC50 of 2.2 μM . It is used for scientific research .
Molecular Structure Analysis
The molecular formula of LAU159 is C17H12ClN3O2 . The IUPAC name is 8-chloro-2-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one . The InChI code is 1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 .Physical And Chemical Properties Analysis
LAU159 has a molecular weight of 325.75 . It is a solid at room temperature .Applications De Recherche Scientifique
Hard X-Ray and Gamma Ray Astronomy : A study by Caroli et al. (2009) discusses the use of Laue lenses coupled with high-efficiency solid-state focal plane detectors for hard X-ray and gamma-ray astronomy. This research is significant in space missions where polarimetry is a crucial observational parameter. The experiment demonstrated that a combination of a Laue Lens and a CZT pixel detector can measure the polarization of hard X-ray sources along with spectroscopy and imaging (Caroli et al., 2009).
Professional Development in Scientific Inquiry : Grigg et al. (2013) investigated the impact of professional development initiatives in inquiry science on teaching practices in the Los Angeles Unified School District. This study is relevant in the context of improving science education and teaching methodologies (Grigg et al., 2013).
Laue Crystallography : Ren et al. (1999) explored the advancements in Laue crystallography, particularly in the context of new synchrotron sources and time-resolved crystallography. This research is significant for understanding structural dynamics in biological systems and has applications in various scientific fields (Ren et al., 1999).
Research Collaboration in Large Scale Research Infrastructures : D’Ippolito and Rüling (2019) analyzed the nature of collaborations at large scale research infrastructures, focusing on the Institut Laue-Langevin. Their findings are important for understanding how collaboration types and diversity contribute to the success of large-scale scientific projects (D’Ippolito & Rüling, 2019).
Laue Lens for Nuclear Astrophysics : Ballmoos (2006) discussed the development of a Laue Lens for gamma-ray focusing in nuclear astrophysics. This technology is crucial for studying powerful sources and violent events in the universe, demonstrating significant potential for future astrophysical research (Ballmoos, 2006).
Safety And Hazards
While specific safety and hazard information for LAU159 is not available, it is generally recommended to use protective gloves, safety goggles with side-shields, and impervious clothing when handling such compounds .
Relevant Papers The paper “Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface” by Varagic Z, et al. discusses LAU159 .
Propriétés
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDEKQVYZRUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)





![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)